REACTION_CXSMILES
|
[O:1]=[C:2]1[C:9]2[CH:8]=[C:7]([C:10]([O:12]C)=[O:11])[NH:6][C:5]=2[CH2:4][CH2:3]1.O.[OH-].[Li+]>>[O:1]=[C:2]1[C:9]2[CH:8]=[C:7]([C:10]([OH:12])=[O:11])[NH:6][C:5]=2[CH2:4][CH2:3]1 |f:1.2.3|
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Name
|
|
Quantity
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11 mg
|
Type
|
reactant
|
Smiles
|
O=C1CCC=2NC(=CC21)C(=O)OC
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Name
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lithium hydroxide monohydrate
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC=2NC(=CC21)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |